N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride

Description

Chemical Identity and Classification

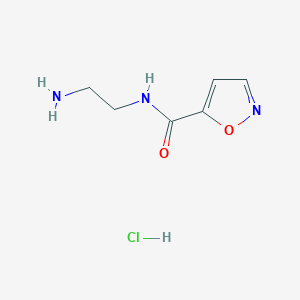

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride belongs to the isoxazole family of five-membered heterocyclic compounds, characterized by the presence of both nitrogen and oxygen atoms within the ring structure. The compound exhibits a molecular formula of C6H10ClN3O2 with a molecular weight of 191.6155 daltons, reflecting its hydrochloride salt form. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as NCCNC(=O)c1ccno1.Cl, which clearly delineates the aminoethyl side chain attached to the carboxamide functionality at the 5-position of the isoxazole ring.

The compound is catalogued under the Molecular Design Limited number MFCD23144299, indicating its recognition within established chemical databases and commercial availability for research purposes. Classification within the broader context of heterocyclic chemistry places this compound among the isoxazole derivatives, specifically those bearing carboxamide substitution patterns that confer amino acid-like characteristics. The presence of the hydrochloride salt form enhances the compound's stability and solubility properties, making it more amenable to various synthetic applications and biological assays.

From a structural classification perspective, the compound represents a convergence of several important chemical motifs: the electron-rich isoxazole heterocycle, which serves as a versatile pharmacophore, and the aminoethyl carboxamide group, which mimics natural amino acid functionality. This dual nature positions the compound as both a heterocyclic scaffold and a potential amino acid surrogate, expanding its utility across multiple research domains.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1427380-36-6 |

| Molecular Formula | C6H10ClN3O2 |

| Molecular Weight | 191.6155 g/mol |

| Molecular Design Limited Number | MFCD23144299 |

| Simplified Molecular Input Line Entry System | NCCNC(=O)c1ccno1.Cl |

Properties

IUPAC Name |

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-2-4-8-6(10)5-1-3-9-11-5;/h1,3H,2,4,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLDQZVIQVDBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2-Oxazole Core

The 1,2-oxazole ring (isoxazole) is a key structural element. Two principal synthetic routes to 1,2-oxazoles are widely documented:

- 1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with alkynes or alkenes to form substituted oxazoles.

- Cyclization of β-Enamino Ketoesters with Hydroxylamine Hydrochloride : This method forms regioisomeric 1,2-oxazoles via condensation and intramolecular cyclization.

A recent study demonstrated an efficient synthesis of 1,2-oxazole-4-carboxylates by reacting β-enamino ketoesters with hydroxylamine hydrochloride, leading to regioselective formation of 1,2-oxazole derivatives with high purity and yield. The reaction proceeds through intermediates involving nucleophilic attack and dehydration steps, resulting in the heterocyclic ring closure (see Scheme 2 in).

- Starting materials: β-enamino ketoesters derived from cycloaminyl groups.

- Reagent: Hydroxylamine hydrochloride.

- Solvent and temperature: Typically aqueous or alcoholic media, mild heating.

- Outcome: Formation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates with regioselectivity and high enantiomeric excess when chiral amines are used.

This method provides a robust route to the oxazole carboxylate intermediate, which can be further transformed to the target amide.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl substituent is introduced via amide bond formation at the 5-carboxyl position of the oxazole ring. Commonly, the carboxylate or ester intermediate is converted to the corresponding acid chloride or activated ester, followed by reaction with ethylenediamine or protected 2-aminoethyl derivatives.

Alternatively, direct amidation can be performed using coupling agents such as carbodiimides (e.g., EDCI, DCC) or uronium salts under mild conditions to avoid ring degradation.

Formation of the Hydrochloride Salt

The free amine of the 2-aminoethyl side chain is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic solution at controlled temperature. This salt form enhances the compound’s stability and solubility.

Advanced Oxazole Synthesis via [3+2] Cycloaddition

A recent approach to substituted oxazoles involves a [3+2] cycloaddition directly from carboxylic acids and isocyanides catalyzed by DMAP and trifluoromethanesulfonyl reagents. The process is rapid, scalable, and applicable to aromatic and aliphatic acids, potentially adaptable for oxazole-5-carboxamide derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Carboxylic acid + DMAP + DCM under N2 atmosphere | Activation of acid |

| 2 | Addition of DMAP-Tf reagent | Formation of reactive intermediate |

| 3 | Addition of isocyanide, stirring at 40 °C for 30 min | Cycloaddition forming 4,5-disubstituted oxazole |

| 4 | Workup: aqueous extraction, drying, chromatography | Purified oxazole derivative |

This method may be adapted for preparing 1,2-oxazole-5-carboxamide derivatives with aminoethyl substitution by selecting appropriate carboxylic acid and isocyanide precursors.

Summary Table of Preparation Methods

Research Findings and Notes

- The regioselective synthesis of 1,2-oxazoles via β-enamino ketoesters and hydroxylamine hydrochloride is well-documented, providing a reliable route to the oxazole core with functionalizable carboxylate groups.

- Amide bond formation with 2-aminoethyl substituents is standard organic synthesis, but care must be taken to preserve the oxazole ring integrity.

- Formation of the hydrochloride salt is crucial for stability and is best conducted under controlled temperature with polymerization inhibitors to avoid side reactions.

- Emerging methods such as the [3+2] cycloaddition offer promising scalable alternatives for oxazole synthesis, potentially streamlining the preparation of complex derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, enabling the creation of more complex chemical entities. It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the development of diverse derivatives.

Biology

- Biochemical Probes : N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride has been investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it valuable for studying enzyme mechanisms and protein interactions.

Medicine

- Therapeutic Properties : Research has explored its antimicrobial and anticancer activities. For instance, studies have indicated that derivatives of this compound may inhibit specific enzymes involved in cancer progression and microbial resistance .

Case Study 1: Anticancer Activity

A study focused on derivatives of this compound demonstrated significant anticancer properties against human neuroblastoma cells. The synthesized compounds exhibited optimal physicochemical properties and showed target engagement in cellular models .

Case Study 2: Enzyme Inhibition

Another research effort evaluated the compound's role in inhibiting acid ceramidase (AC), an enzyme implicated in sphingolipid metabolism. The study highlighted the potential of substituted oxazolones as effective inhibitors, providing a lead for further pharmacological development .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Structural and Functional Insights

Heterocyclic Core Variations: 1,2-oxazole (main compound): Offers moderate metabolic stability and hydrogen-bonding capacity. 1,2,4-oxadiazole (analogs in ): Known for higher metabolic stability and rigidity, making them preferred in drug design for prolonged activity .

Substituent Effects: Aminoethyl vs. Methylaminoethyl: The aminoethyl group in the main compound provides two hydrogen-bond donors, enhancing target interaction, whereas methylaminoethyl (e.g., ) introduces steric hindrance and reduced polarity . Aromatic vs.

Pharmacokinetic Considerations :

Research Implications

- Targeted Applications: The aminoethyl side chain in the main compound may suit neurological targets (e.g., neurotransmitter receptors), while benzodioxol-containing analogs () could be explored for CNS disorders.

- Synthetic Challenges : Complex substituents (e.g., benzodioxol in ) require multi-step synthesis, impacting scalability.

Biological Activity

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazole ring, which is known for its diverse biological activities. The presence of the aminoethyl group enhances its solubility and potential interactions with biological targets.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C₅H₈ClN₃O₂ |

| Molecular Weight | 179.59 g/mol |

| Functional Groups | Amino, Carboxamide, Oxazole |

| Solubility | Soluble in water and polar solvents |

Antimicrobial Activity

Studies have shown that compounds containing oxazole derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways.

- Antibacterial Effects : Research indicates that oxazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, N-acyl-α-amino ketones derived from oxazoles exhibited robust antibacterial activity against Enterococcus faecium .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Assays : Compounds with oxazole structures have shown cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colorectal carcinoma) . The IC50 values indicate significant potency in inhibiting cell proliferation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| HCT-116 | 12.3 |

| CaCo-2 | 15.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

- Interference with Cell Signaling : The compound may affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of various oxazole derivatives, including this compound. Results indicated that modifications to the oxazole ring significantly impacted antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Screening

In vitro studies assessed the anticancer properties of this compound against a panel of cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against HeLa cells, with minimal effects on normal cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-aminoethyl)-1,2-oxazole-5-carboxamide hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer: The compound is typically synthesized via condensation reactions between 1,2-oxazole-5-carboxylic acid derivatives and aminoethylamine. Key steps include activation of the carboxylic acid (e.g., using EDCl/HOBt or DCC coupling reagents) and subsequent hydrochloride salt formation. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants (1:1.2 for amine:acid) significantly impact yield. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, MeOH/DCM gradients) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic peaks for the oxazole ring (e.g., δ 8.2–8.5 ppm for H-4) and ethylamine sidechain (δ 2.7–3.1 ppm for CH-NH).

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H] expected for CHClNO), while HPLC purity analysis (C18 column, 0.1% TFA in HO/ACN) ensures ≥95% purity.

- Elemental Analysis : Confirms stoichiometric Cl content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxazole ring) affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer: Substituent effects can be systematically studied via:

- Computational Modeling : Density Functional Theory (DFT) calculations to predict electronic effects (e.g., electron-withdrawing groups on oxazole altering pKa of the aminoethyl group).

- Solubility Studies : LogP measurements (shake-flask method) and thermodynamic solubility assays in PBS (pH 7.4) to correlate hydrophilicity with substituent polarity.

- Biological Assays : Comparative IC profiling in target-specific assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR). For example, methoxy groups on phenyl rings (as in related oxazole derivatives) enhance membrane permeability but may reduce aqueous solubility .

Q. What experimental strategies are recommended to resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks, or pH 1–13 buffers at 37°C).

- Multi-Analyte Cross-Validation : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the carboxamide bond) and quantify stability-indicating parameters (e.g., t at 25°C).

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate confounding factors (e.g., oxygen vs. light sensitivity) .

Q. How can researchers optimize the compound’s reactivity in coupling reactions for derivative synthesis (e.g., amide bond formation)?

- Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) for efficiency in cross-coupling reactions.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for reaction kinetics using UV-Vis monitoring.

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the aminoethyl moiety during derivatization, followed by HCl-mediated deprotection .

Q. What methodologies are effective for assessing the compound’s interaction with biological targets (e.g., protein binding)?

- Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (k/k).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) to determine K values .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., solubility, logP)?

- Methodological Answer:

- Re-evaluate Force Fields : Validate molecular dynamics (MD) simulations with experimental crystal structures (if available).

- Cross-Lab Replication : Collaborate with independent labs to verify experimental conditions (e.g., buffer composition, temperature control).

- Error Analysis : Quantify instrumental uncertainties (e.g., ±5% in HPLC purity) and incorporate them into statistical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.